![molecular formula C15H11FN4O2S B2535579 N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 717890-87-4](/img/structure/B2535579.png)

N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

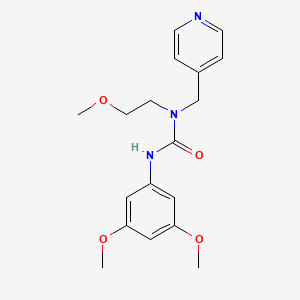

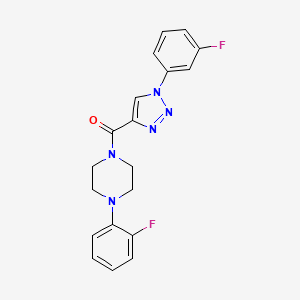

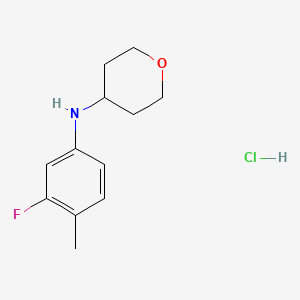

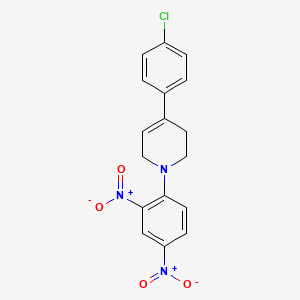

“N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a pyridinyl group, an oxadiazolyl group, and an acetamide group. These functional groups could potentially give this compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and pyridinyl groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The oxadiazolyl group contains a ring with two nitrogen atoms and an oxygen atom, which could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially participate in a variety of different chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could potentially make it more lipophilic, while the presence of the oxadiazolyl group could potentially make it more capable of participating in hydrogen bonding .Scientific Research Applications

Computational and Pharmacological Evaluation

Computational and pharmacological studies have focused on the evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, including N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, have been computationally docked against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This comprehensive approach has demonstrated the compound's moderate inhibitory effects across various assays, indicating a promising pharmacological profile (Faheem, 2018).

Structure-Activity Relationships of PI3K/mTOR Inhibitors

In the pursuit of improving metabolic stability, various 6,5-heterocyclic analogues have been examined as alternatives to existing pharmacophores. The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR, has been the subject of investigations to reduce or eliminate metabolic deacetylation, highlighting the strategic modifications for enhancing pharmacological effectiveness (Stec et al., 2011).

Synthesis and Antimicrobial Screening

A series of N-substituted derivatives of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, including variations of the core chemical structure, have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This research underscores the compound's role in developing new therapeutic agents with a wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011).

Src Kinase Inhibitory and Anticancer Activities

Investigations into thiazolyl N-benzyl-substituted acetamide derivatives, including the N-(4-fluorophenyl) variant, have highlighted their potential as Src kinase inhibitors with notable anticancer activities. These compounds have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines, offering insights into novel therapeutic avenues for cancer treatment (Fallah-Tafti et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAWZTSYJVETKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)

![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)

![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine](/img/structure/B2535505.png)

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)